Physicochemical Characterization of Quinine Sulfate Hydrate: A Technical Guide
Physicochemical Characterization of Quinine Sulfate Hydrate: A Technical Guide
Executive Summary
Quinine sulfate hydrate (CAS 6119-70-6) remains a critical alkaloid salt in the pharmaceutical arsenal, primarily for the treatment of multidrug-resistant Plasmodium falciparum malaria and nocturnal leg cramps. However, its efficacy and bioavailability are strictly governed by its complex solid-state chemistry.[1]
For drug development professionals, the challenge lies not in the molecule’s biological activity, but in its physicochemical unpredictability. The commercial dihydrate form (Form O) exhibits significant polymorphism, pH-dependent solubility, and fluorescence properties that complicate both formulation and analytical assay validation. This guide dissects these properties, offering a mechanistic understanding of how to stabilize, solubilize, and accurately quantify this labile alkaloid.
Molecular Identity & Structural Dynamics[1]
Quinine sulfate is the salt of the cinchona alkaloid quinine. Its behavior is dictated by the presence of two basic nitrogen centers and a rigid quinuclidine ring fused to a quinoline moiety.
Chemical Specifications
| Property | Specification |
| Chemical Name | (R)-(6-Methoxyquinolin-4-yl)((2S,4S,8R)-8-vinylquinuclidin-2-yl)methanol sulfate (2:1) dihydrate |
| Formula | |
| Molecular Weight | 782.96 g/mol (Dihydrate); 746.93 g/mol (Anhydrous) |
| Stereochemistry | (8S, 9R) configuration (Distinguishes it from Quinidine) |
| Appearance | White, fine, needle-like crystals; lusterless |
Ionization Profile (pKa)
Understanding the pKa is non-negotiable for formulation. Quinine is a di-acidic base:
- (Quinuclidine Nitrogen): This aliphatic nitrogen is the stronger base. At physiological pH (7.4), it is largely protonated.
- (Quinoline Nitrogen): This aromatic nitrogen is a weak base. It only protonates significantly in highly acidic environments (pH < 4).
Scientist's Note: The large difference in pKa values creates a distinct "solubility window." In the stomach (pH 1-2), quinine is a dication and highly soluble. In the intestine (pH > 6), it loses the quinoline proton, drastically reducing solubility and potentially precipitating if not formulated with solubilizing excipients.
Solid-State Chemistry & Polymorphism[1]
The "hydrate" designation is not merely nominal; the water molecules are integral to the crystal lattice stability.
Polymorphic Landscape
Research identifies four primary crystal forms, with the commercial dihydrate (Form O) being the most relevant.
| Form | Solvent of Origin | Thermal Behavior (DSC) | Stability |
| Form O (Dihydrate) | Water/Ethanol | Dehydration endotherm ~80-100°C; Melt ~225°C | Commercially stable; efflorescent in dry air.[1] |
| Form I | n-Propanol | Melt ~214°C | Metastable.[1] |
| Form II | Iso-butyl alcohol | Melt ~214°C | Least crystalline; highest solubility.[1] |
| Form III/IV | Pentanol/t-Amyl | Solvated forms (desolvate prior to melting) | Unstable; converts to Form O upon exposure.[1][2] |
Thermal Analysis (TGA/DSC) Interpretation
When characterizing raw material via Differential Scanning Calorimetry (DSC):
-
Event 1 (80°C - 120°C): Broad endotherm.[1] This is not melting; it is the loss of the two lattice water molecules (dehydration). TGA will confirm a mass loss of ~4.6%.
-
Event 2 (~225°C): Sharp endotherm. This is the melting of the anhydrous salt, often accompanied by decomposition (browning).
Solubility & Fluorescence Mechanisms[1]
pH-Dependent Solubility Logic
The solubility of quinine sulfate is inversely proportional to pH.
-
Water: Slightly soluble (~0.12 g/100 mL).
-
0.1 N HCl: Freely soluble. The formation of the dication species disrupts the lattice energy more effectively than the monocation.
-
Ethanol: Freely soluble (especially hot).
Photophysical Properties & Quenching
Quinine is a standard for fluorescence quantum yield (
-
Excitation Max: 310 nm / 350 nm[1]
-
Emission Max: ~450 nm (Blue)
-
The Chloride Trap: Using HCl instead of
as a solvent will quench the fluorescence. Chloride ions ( ) act as collisional quenchers, promoting non-radiative decay pathways.[1] This is a common error in assay development.
Visualization: Ionization & Fluorescence Pathway
The following diagram illustrates the relationship between pH, protonation state, and fluorescence activity.
Figure 1: The pH-dependent ionization pathway of quinine.[3] Maximum solubility and fluorescence are achieved in the di-cationic state (pH < 4), provided no halide quenchers are present.
Analytical Characterization Protocols
HPLC Assay (USP Aligned)
The USP method utilizes ion-pair chromatography to manage peak tailing caused by the basic nitrogen interacting with silanol groups on the column.
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Buffer (Variable ratio, typically 10:90 to 20:80).
-
Buffer: Water containing Methanesulfonic acid (ion-pairing agent) and Diethylamine (silanol blocker), adjusted to pH 2.6.
-
-
Detection: UV @ 235 nm (higher sensitivity) or 248 nm.
-
System Suitability: Resolution between Quinine and Dihydroquinine (impurity) > 1.2.
Fluorescence Quantum Yield Determination
This protocol is for researchers using quinine as a reference standard.[6]
Reagents:
-
0.1 N
(Do NOT use HCl).[6] -
Quinine Sulfate Dihydrate (High Purity).
Protocol:
-
Stock Preparation: Dissolve 10 mg Quinine Sulfate in 100 mL 0.1 N
. -
Dilution: Dilute stock to obtain an absorbance < 0.05 at 350 nm (to avoid inner-filter effects).
-
Measurement:
-
Excitation: 350 nm.[6]
-
Scan Emission: 375 nm – 600 nm.
-
Integration: Calculate area under the curve (AUC).
-
-
Calculation: Compare AUC of sample against the standard AUC using the refractive index correction for solvents.
Experimental Workflow: Raw Material Qualification
When receiving a new batch of Quinine Sulfate, the following logic ensures material integrity before formulation.
Figure 2: Step-by-step decision tree for the qualification of Quinine Sulfate raw material.
References
-
Loba Chemie. (n.d.). Quinine Sulphate Dihydrate Safety Data Sheet. Retrieved from
-
Oregon Medical Laser Center (OMLC). (1995). Quinine Sulfate Fluorescence Spectra and Quantum Yield. Retrieved from
-
Karan, M., et al. (2012). Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate. Pharmacology & Pharmacy, 3, 129-138.[1] Retrieved from
-
PubChem. (2025).[7] Quinine Sulfate Compound Summary. National Library of Medicine. Retrieved from
-
USP-NF. (2017). Quinine Sulfate Capsules Revision Bulletin. United States Pharmacopeia.[8] Retrieved from
-
University of Maryland. (n.d.). Fluorescence Quenching of Quinine by Halide Ions. Retrieved from
-
ChemicalBook. (2025). Quinine Sulfate Dihydrate Properties and Stability. Retrieved from
Sources
- 1. Showing Compound Quinine (FDB002087) - FooDB [foodb.ca]
- 2. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
- 3. asianpubs.org [asianpubs.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 7. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
